![molecular formula C8H5ClN2O3S B3023660 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid CAS No. 577691-70-4](/img/structure/B3023660.png)
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
Vue d'ensemble
Description
“7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O3S . It has an average mass of 244.655 Da and a monoisotopic mass of 243.970947 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[3,2-b][1,4]thiazine ring system, which is a bicyclic structure consisting of a pyridine ring fused with a thiazine ring . The compound also contains a carboxylic acid group, an oxo group, and a chlorine atom .Applications De Recherche Scientifique
7-COPT has been studied for its potential applications in the fields of medicine and biotechnology. It has been found to have antimicrobial, anti-inflammatory, and antioxidant activities, making it a potential therapeutic agent for the treatment of various diseases. In addition, 7-COPT has been studied for its ability to inhibit the growth of cancer cells, as well as to modulate the immune system. It has also been studied for its potential use in drug delivery and gene therapy, as well as for its ability to act as a potential biomarker for the diagnosis of diseases.
Mécanisme D'action
7-COPT has been found to act on a number of different targets. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as to inhibit the activity of enzymes involved in the metabolism of drugs and toxins. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates.
Biochemical and Physiological Effects
7-COPT has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of a number of enzymes involved in the synthesis of fatty acids and cholesterol, as well as to modulate the activity of enzymes involved in the metabolism of drugs and toxins. It has also been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, as well as to modulate the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 7-COPT has been found to have anti-inflammatory and antioxidant activities, as well as to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
7-COPT has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to be synthesized in a relatively simple manner. Additionally, 7-COPT has been found to have a wide range of applications in the laboratory, including in the synthesis of other compounds and in the study of biochemical and physiological processes. However, 7-COPT can be difficult to obtain in large quantities, and its effects can be difficult to measure accurately.
Orientations Futures
There are a number of potential future directions for research into 7-COPT. One potential direction is to further explore its potential applications in the field of medicine and biotechnology. Additionally, further research could be conducted into the mechanism of action of 7-COPT, as well as into its potential use as a drug delivery and gene therapy agent. Further research could also be conducted into its potential use as a biomarker for the diagnosis of diseases, as well as into its potential use as an anti-inflammatory and antioxidant agent. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKJDTWXSWNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619211 | |
| Record name | 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577691-70-4 | |
| Record name | 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




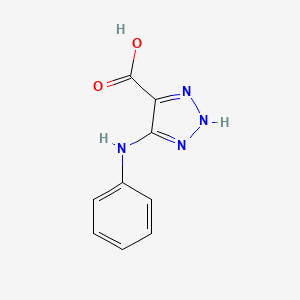


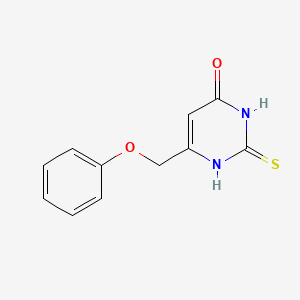
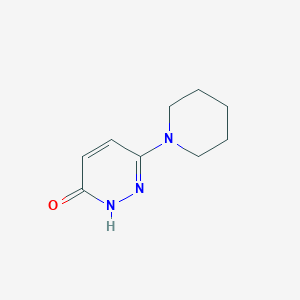
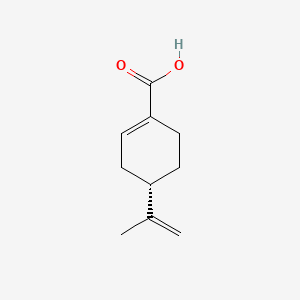
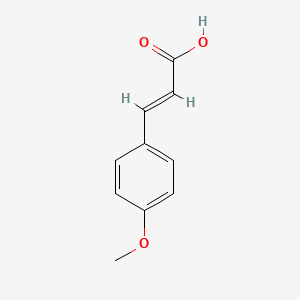



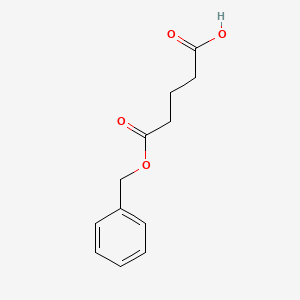
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)
